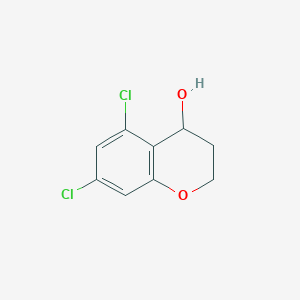

5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol

Description

Properties

IUPAC Name |

5,7-dichloro-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECZCGXIKKUAPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- Phenol compound: A phenol substituted with chlorine atoms at positions 5 and 7 is used as the key aromatic precursor. The substitution pattern is critical to ensure the correct positioning of chlorine atoms on the benzopyran ring.

- γ-Butyrolactone derivative: Acts as the alkylating agent providing the dihydropyran ring moiety.

- Base: Alkali such as sodium hydroxide or potassium carbonate facilitates the nucleophilic attack of the phenol on the lactone.

- Acid catalyst: Zinc chloride (ZnCl₂), trifluoromethanesulfonic acid, or other Lewis/Brønsted acids promote cyclization.

Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | Phenol (5,7-dichlorophenol) + γ-butyrolactone, base (alkali), solvent (e.g., ethanol), mild heating | Formation of an intermediate with open-chain structure |

| 2 | Acid-catalyzed cyclization | Acid catalyst (ZnCl₂ or trifluoromethanesulfonic acid), elevated temperature (75–150°C), stirring, reaction time ~8 h | Cyclization to form this compound |

- The first step involves reacting the chlorinated phenol with γ-butyrolactone under basic conditions to yield an intermediate compound.

- The second step involves ring closure under acidic catalysis, which is crucial for forming the benzopyran ring system with high yield and purity.

Reaction Mechanism Overview

- Step 1: The phenolic oxygen attacks the γ-butyrolactone carbonyl carbon, opening the lactone ring and forming a hydroxy ester intermediate.

- Step 2: Under acidic conditions, protonation activates the hydroxy ester, enabling intramolecular nucleophilic attack by the aromatic ring ortho to the hydroxyl group, leading to ring closure and formation of the benzopyran structure.

The presence of chlorine atoms at positions 5 and 7 on the phenol ring influences the electronic properties and regioselectivity of the cyclization reaction.

Comparative Insights from Related Compounds

While direct literature on this compound is limited, extensive data on the 5,7-difluoro analog provide a strong foundation for understanding preparation methods:

| Feature | This compound | 5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol |

|---|---|---|

| Halogen substituents | Chlorine at positions 5 and 7 | Fluorine at positions 5 and 7 |

| Starting phenol | 5,7-dichlorophenol | 5,7-difluorophenol |

| Cyclization catalyst | ZnCl₂, trifluoromethanesulfonic acid | ZnCl₂, trifluoromethanesulfonic acid |

| Reaction temperature | 75–150°C | 75–150°C |

| Yield and purity | High yield reported in analogous compounds | >97% purity reported |

| Industrial scalability | Suitable for large-scale synthesis | Demonstrated scalability with continuous flow |

This comparison indicates that the preparation of the dichloro derivative can be reliably adapted from the difluoro compound’s synthetic protocols, with adjustments for the reactivity differences of chlorine versus fluorine substituents.

Summary Table of Preparation Parameters

| Parameter | Description/Value |

|---|---|

| Phenol substrate | 5,7-Dichlorophenol |

| Alkylating agent | γ-Butyrolactone |

| Base | Sodium hydroxide, potassium carbonate |

| Acid catalyst | Zinc chloride (ZnCl₂), trifluoromethanesulfonic acid |

| Solvent | Ethanol, dichloromethane (for extraction) |

| Temperature (cyclization) | 75–150°C |

| Reaction time | 6–8 hours |

| Yield | High (typically >40% in analogous systems) |

| Purification | Recrystallization from ethanol |

Research Findings and Notes

- The preparation method is efficient and industrially scalable , with simple reaction steps and readily available starting materials.

- The use of acid catalysts such as ZnCl₂ promotes effective ring closure with minimal side reactions.

- The chlorine substituents influence the electronic environment , potentially affecting reaction rates and product stability compared to fluorinated analogs.

- The method allows for variation of substituents (R groups) on the phenol ring, enabling synthesis of a range of benzopyran derivatives with different halogens or alkyl groups.

- The two-step process minimizes purification complexity and improves overall yield, making it suitable for large-scale pharmaceutical or chemical manufacturing .

Chemical Reactions Analysis

Types of Reactions

5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

Reduction: The compound can be reduced further to modify its functional groups.

Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-one, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol is , with a molecular weight of approximately 219.06 g/mol. The compound features a benzopyran core structure, which is significant for its reactivity and interaction with biological systems.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its chlorinated benzopyran structure allows for various chemical modifications:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form ketones or aldehydes. |

| Reduction | Can be reduced to yield dihydro derivatives. |

| Substitution | Chlorine atoms can be replaced with other functional groups. |

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies have indicated that compounds in the benzopyran family may interact with specific biological targets:

- Mechanism of Action : The compound may inhibit or activate enzymes and modulate receptor activity on cell surfaces.

This suggests its utility in developing therapeutic agents against various diseases.

Medicine

In medicinal chemistry, the compound is being investigated for its therapeutic applications. Its structural characteristics may contribute to:

- Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells.

- Antimicrobial Properties : Potential effectiveness against bacterial strains has been noted.

These properties make it a candidate for further drug development research.

Industry

This compound is utilized in the production of specialty chemicals and materials with unique properties. Its application extends to:

- Agricultural Chemicals : Potential use in agrochemicals for pest control.

- Material Science : Its unique properties may be harnessed in developing new materials with specific functionalities.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, indicating its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, researchers tested the compound against various bacterial strains. The results showed promising inhibition zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes like H+/K±ATPase by binding to the enzyme and preventing its conformational changes, thereby blocking its activity . This inhibition can lead to therapeutic effects, such as reducing gastric acid secretion in the treatment of gastroesophageal reflux disease.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol and related compounds:

Stereochemical Considerations

- The absolute configuration of (2R,4S)-5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol () was confirmed via X-ray crystallography and ECD spectra, underscoring the importance of stereochemistry in biological activity . The target compound’s stereochemical profile remains unspecified but could significantly influence its interactions with biological targets.

Biological Activity

5,7-Dichloro-3,4-dihydro-2H-1-benzopyran-4-ol (CAS No. 1461707-28-7) is a heterocyclic organic compound with significant potential in medicinal chemistry. Its structural features include chlorine substitutions and a hydroxyl group, which contribute to its biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 5,7-dichloro-3,4-dihydro-2H-chromen-4-ol. Its molecular formula is , and it possesses a molecular weight of 219.07 g/mol. The presence of chlorine atoms at positions 5 and 7, along with a hydroxyl group at position 4, gives it unique reactivity and biological characteristics.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study showed that certain derivatives displayed potent activity against various bacterial strains, suggesting their potential as therapeutic agents for treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | <0.3 | Induction of apoptosis |

| HCT116 | <0.3 | Inhibition of cell cycle progression |

| PC3 | <0.5 | Activation of apoptotic pathways |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as H+/K+-ATPase by binding to the active site, preventing substrate access and subsequent enzymatic activity.

- Cell Signaling Pathways : It has been shown to modulate signaling pathways involved in cell proliferation and survival, particularly through the regulation of apoptosis-related proteins .

Study on Anticancer Effects

In a recent study published in MDPI, researchers synthesized various derivatives of the compound and tested their antiproliferative effects on different human tumor cell lines. Among the derivatives tested, some exhibited sub-micromolar cytotoxicity without affecting normal fibroblast cells . This highlights the potential for developing selective anticancer therapies based on this compound.

Pharmacokinetic Profile

Another study evaluated the pharmacokinetic properties of this compound in animal models. Results indicated favorable absorption and distribution characteristics, with the ability to cross the blood-brain barrier, which is crucial for targeting central nervous system disorders .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of substituted dihydroxybenzene precursors with appropriate ketones or aldehydes under acidic or basic conditions. For example, analogous benzopyrans are synthesized via Claisen-Schmidt condensation or acid-catalyzed cyclization . Key parameters include temperature control (60–100°C), solvent selection (e.g., ethanol or dichloromethane), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical to isolate the target compound .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H NMR to identify proton environments (e.g., diastereotopic protons at C3/C4) and C NMR to confirm carbonyl (C4-OH) and aromatic chlorination sites .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHClO) and isotopic patterns for chlorine .

- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in antioxidant or anti-inflammatory contexts?

- Methodological Answer :

- Antioxidant Activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or ORAC (oxygen radical absorbance capacity) to quantify free radical neutralization .

- Anti-inflammatory Activity : COX-2 inhibition assay (ELISA) or NF-κB pathway analysis in macrophage cell lines (e.g., RAW 264.7) .

- Ensure proper controls (e.g., ascorbic acid for antioxidants, dexamethasone for anti-inflammatory benchmarks) and replicate experiments (n ≥ 3) for statistical validity.

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell line specificity, solvent polarity). Conduct meta-analysis with standardized protocols:

- Dose-Response Curves : Compare IC values under uniform conditions (pH, temperature, solvent).

- Structural Analogues : Test derivatives (e.g., 6-bromo or 4-methoxy substitutions) to isolate substituent effects .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2) and validate with experimental IC .

Q. What strategies mitigate side reactions (e.g., over-chlorination or ring-opening) during the synthesis of this compound?

- Methodological Answer :

- Controlled Chlorination : Use N-chlorosuccinimide (NCS) in anhydrous DMF at 0–5°C to limit over-chlorination .

- Protecting Groups : Temporarily protect the C4-hydroxyl with TMSCl (trimethylsilyl chloride) to prevent ring-opening during electrophilic substitution .

- Reaction Monitoring : Employ TLC or in-situ FTIR to detect intermediates and terminate reactions at optimal conversion points.

Q. How does the electronic effect of chlorine substituents influence the stability and reactivity of this compound in aqueous vs. nonpolar environments?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack .

- Solubility Studies : Measure logP (octanol-water partition coefficient) to assess hydrophobicity. Chlorine’s electron-withdrawing effect increases stability in polar protic solvents but may reduce solubility .

- Degradation Kinetics : Use HPLC to track compound stability under varying pH (e.g., 1–13) and temperature (25–60°C) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Reference Standards : Compare with authentic samples synthesized via peer-reviewed protocols .

- Deuterated Solvents : Ensure consistent solvent use (e.g., DMSO-d vs. CDCl) and correct for solvent-induced shifts .

- Collaborative Validation : Share raw spectral data (e.g., via NIH’s PubChem) for cross-laboratory verification .

Safety and Handling

Q. What safety protocols are essential when handling this compound, given its structural analogs’ hazards?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.